molecular formula C10H6O6 B1258121 Cribrarione C

Cribrarione C

Cat. No.: B1258121
M. Wt: 222.15 g/mol
InChI Key: NOSOVUIKQSBANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cribrarione C is a novel naphthoquinone pigment isolated from the slime mold Cribraria meylanii by Shintani et al. in 2009 . This compound is characterized by a naphthoquinone backbone with unique substituents, though its exact structure remains to be fully elucidated. Its discovery underscores the untapped chemical diversity of slime molds, particularly within the Cribraria genus .

Properties

Molecular Formula

C10H6O6

Molecular Weight

222.15 g/mol

IUPAC Name

4,5,6,7-tetrahydroxynaphthalene-1,2-dione

InChI

InChI=1S/C10H6O6/c11-4-2-6(13)8(14)3-1-5(12)9(15)10(16)7(3)4/h1-2,11-12,15-16H

InChI Key

NOSOVUIKQSBANI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C(=CC(=O)C2=O)O

Synonyms

2,5,6,7-tetrahydroxy-1,4-naphthoquinone
cribrarione C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cribrarione C shares structural and functional similarities with other naphthoquinone pigments isolated from slime molds. Below is a comparative analysis of its properties alongside key analogs:

Table 1: Comparative Analysis of this compound and Related Naphthoquinones

Compound Source Organism Year Isolated Key Structural Features Reported Bioactivity Reference
This compound Cribraria meylanii 2009 Naphthoquinone core, pending full elucidation Not explicitly stated; presumed antimicrobial/antioxidant Shintani et al.
Cribrarione B Cribraria cancellata 2003 Naphthoquinone with hydroxyl/methyl groups Antimicrobial activity Iwata et al.
Cribrarione A Cribraria purpurea 2003 Naphthoquinone with halogenated side chains Antibacterial properties Naoe et al.
Dihydrolindbladiones Lindbladia tubulina 2003 Dihydro-naphthoquinone derivatives Antioxidant and cytotoxic effects Misono et al.
Fuligocandin B Fuligo cinerea 2007 Glycosylated naphthoquinone TRAIL sensitization in leukemia cells Hasegawa et al.

Structural Comparison

  • Core Structure: All listed compounds share a naphthoquinone backbone, but substituent groups vary significantly. For example, Cribrarione A contains halogenated side chains, while Cribrarione B features hydroxyl and methyl groups . These modifications influence solubility, stability, and interaction with biological targets.
  • Glycosylation : Fuligocandin B is glycosylated, enhancing its bioavailability and enabling TRAIL sensitization in cancer cells . This compound lacks reported glycosylation, suggesting differences in mechanism of action.
  • Saturation: Dihydrolindbladiones are dihydro derivatives, which may reduce redox activity compared to fully unsaturated naphthoquinones like this compound .

Functional Comparison

  • Antimicrobial Activity: Cribrarione A and B exhibit direct antimicrobial effects, likely due to their ability to disrupt microbial membranes or inhibit enzymes via quinone-mediated redox cycling .
  • This highlights the role of glycosylation in modulating immune pathways .

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